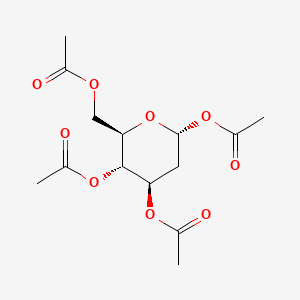
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose is a derivative of deoxy sugars, specifically a tetraacetylated form of 2-deoxy-D-arabino-hexopyranose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the sugar ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose typically involves the acetylation of 2-deoxy-D-arabino-hexopyranose. The process generally includes the following steps:
Starting Material: 2-deoxy-D-arabino-hexopyranose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-deoxy-D-arabino-hexopyranose are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
化学反应分析
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-arabino-hexopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-deoxy-D-arabino-hexopyranose.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of different metabolites. Additionally, its structural properties enable it to interact with cell membranes and other biological molecules, influencing cellular processes.
相似化合物的比较
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose can be compared with other similar compounds, such as:
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar in structure but contains an amino group instead of a hydroxyl group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-D-glucopyranose: Contains an acetamido group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-alpha-D-galactopyranose: Similar acetylation pattern but differs in the configuration of the sugar ring.
These compounds share similar acetylation patterns but differ in their functional groups and sugar configurations, leading to variations in their reactivity and applications.
属性
分子式 |
C14H20O9 |
|---|---|
分子量 |
332.30 g/mol |
IUPAC 名称 |
[(2R,3S,4R,6R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13+,14+/m1/s1 |
InChI 键 |
KLEORKVJPIJWNG-MQYQWHSLSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C[C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


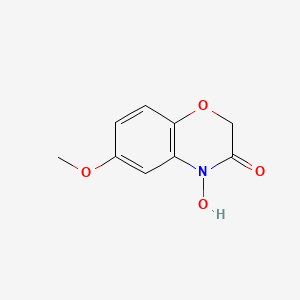



![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)


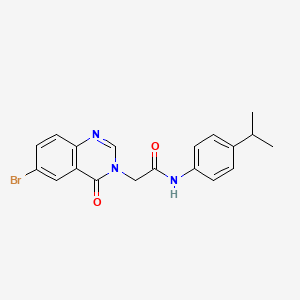
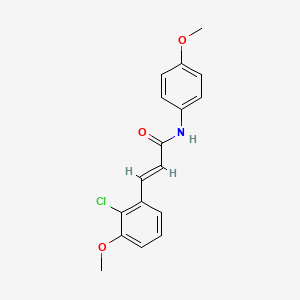
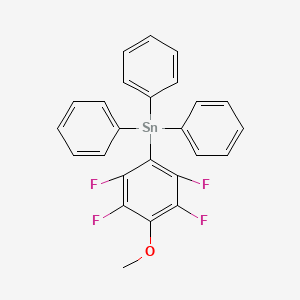
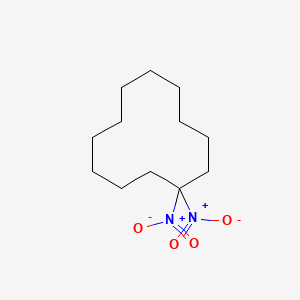
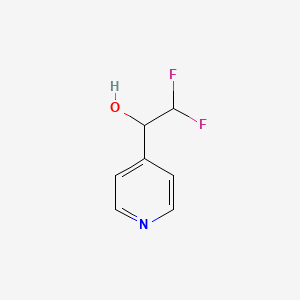
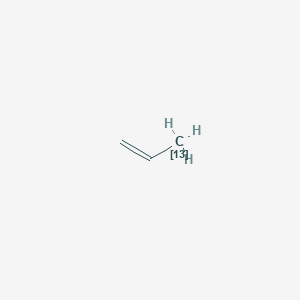
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
